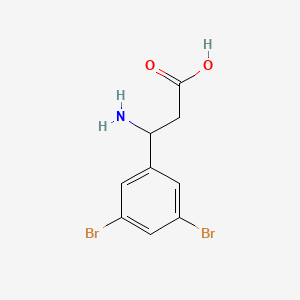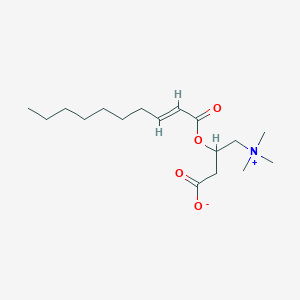
acetic acid;neodymium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;neodymium, also known as neodymium(III) acetate, is an inorganic compound composed of neodymium ions and acetate ions. It typically appears as a light purple solid and is known for its solubility in water and various organic solvents. The compound has the chemical formula
Nd(CH3COO)3
and is used in various scientific and industrial applications due to its unique properties .準備方法
Synthetic Routes and Reaction Conditions
Neodymium(III) acetate can be synthesized through several methods:
-
Reaction with Neodymium Oxide
6CH3COOH+Nd2O3→2Nd(CH3COO)3+3H2O
-
Reaction with Neodymium Hydroxide
3CH3COOH+Nd(OH)3→Nd(CH3COO)3+3H2O
-
Reaction with Neodymium Carbonate
6CH3COOH+Nd2(CO3)3→2Nd(CH3COO)3+3H2O+3CO2
-
Reaction with Neodymium Iron Boron
20CH3COOH+Nd2Fe14B→2Nd(CH3COO)3+7Fe(CH3COO)2+10H2+B
-
Reaction with Neodymium Chloride and Sodium Acetate
NdCl3+3Na(CH3COO)→Nd(CH3COO)3+3NaCl
Industrial Production Methods
Industrial production of neodymium(III) acetate often involves the reaction of neodymium oxide or neodymium hydroxide with acetic acid under controlled conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions
Neodymium(III) acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate groups can be replaced by other ligands in coordination chemistry.
Complex Formation: It forms complexes with other organic and inorganic ligands.
Hydrolysis: In aqueous solutions, it can hydrolyze to form neodymium hydroxide and acetic acid.
Common Reagents and Conditions
Substitution Reactions: Typically involve ligands such as phosphines, amines, or other carboxylates under mild conditions.
Complex Formation: Often carried out in solvents like water, ethanol, or acetone at room temperature.
Hydrolysis: Occurs readily in water, especially at elevated temperatures.
Major Products
Substitution Reactions: Yield various neodymium complexes depending on the ligands used.
Complex Formation: Produces neodymium complexes with different coordination environments.
Hydrolysis: Results in neodymium hydroxide and acetic acid.
科学的研究の応用
Neodymium(III) acetate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other neodymium compounds and as a catalyst in organic reactions.
Biology: Employed in studies involving lanthanide-based luminescent probes for bioimaging and sensing.
Medicine: Investigated for its potential use in magnetic resonance imaging (MRI) contrast agents due to its paramagnetic properties.
Industry: Utilized in the production of neodymium-doped lasers and in the manufacturing of high-strength permanent magnets
作用機序
The effects of neodymium(III) acetate are primarily due to the neodymium ion’s ability to form stable complexes with various ligands. These complexes can interact with biological molecules, influencing processes such as enzyme activity and cellular signaling pathways. The paramagnetic nature of neodymium ions also makes them useful in imaging techniques .
類似化合物との比較
Similar Compounds
- Cerium(III) acetate
- Praseodymium(III) acetate
- Samarium(III) acetate
- Europium(III) acetate
Comparison
Neodymium(III) acetate is unique due to its specific electronic configuration, which imparts distinct magnetic and optical properties. Compared to cerium(III) acetate and praseodymium(III) acetate, neodymium(III) acetate exhibits stronger paramagnetic behavior, making it more suitable for applications in magnetic and optical devices .
特性
分子式 |
C6H12NdO6 |
|---|---|
分子量 |
324.40 g/mol |
IUPAC名 |
acetic acid;neodymium |
InChI |
InChI=1S/3C2H4O2.Nd/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChIキー |
RVNSCEZLBLIJAM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Nd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)

![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)


![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)
![(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate](/img/structure/B12102720.png)





